4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
Description
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is a six-membered oxygen-containing heterocyclic compound with a carbaldehyde (-CHO) functional group at the 2-position and two methyl (-CH₃) substituents at the 4-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for chiral ligands, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4,4-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)3-4-10-7(5-8)6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
RQURZUMVICLLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(C1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with a suitable aldehyde precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: 4,4-Dimethyltetrahydro-2H-pyran-2-carboxylic acid
Reduction: 4,4-Dimethyltetrahydro-2H-pyran-2-methanol
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs:
4-Methyltetrahydro-2H-pyran-2-carbaldehyde (one methyl group).
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone (from ).
Table 1: Structural and Reactivity Comparison
Research Findings and Limitations
- Context: The referenced study synthesizes a THP-protected pyridazinone, highlighting the use of THP as a robust protecting group under reflux with p-toluenesulfonic acid. ethers (protective roles) .
- Data Gaps : Specific physicochemical data (e.g., melting points, solubility) for 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde are absent in the provided evidence. Further experimental studies are needed to quantify steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
